2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine
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Overview
Description
2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is a complex organic compound featuring a pyridoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridoindole core, which can be synthesized through a Fischer indole synthesis. This involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole structure .
Subsequently, the indole derivative undergoes a series of functional group transformations to introduce the pyridine moiety. This can involve reactions such as halogenation, nucleophilic substitution, and coupling reactions under controlled conditions to ensure the correct positioning of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the production yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. Their ability to interact with biological macromolecules makes them valuable tools in biochemical assays.
Medicine
Medicinally, compounds containing the pyridoindole structure have shown promise in the development of new pharmaceuticals. They have been investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: This compound shares a similar core structure but lacks the carbonyl and pyridine functionalities.
9H-Pyrido[3,4-b]indole: Another related compound, differing in the degree of hydrogenation and functional groups.
Uniqueness
2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine is unique due to its specific combination of the pyridoindole core with a carbonyl group and a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
pyridin-2-yl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C17H15N3O/c21-17(16-7-3-4-9-18-16)20-10-8-15-13(11-20)12-5-1-2-6-14(12)19-15/h1-7,9,19H,8,10-11H2 |
InChI Key |
CEVDXBXXEDEDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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